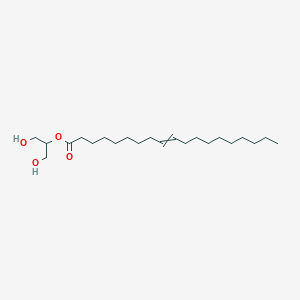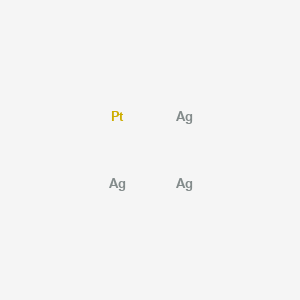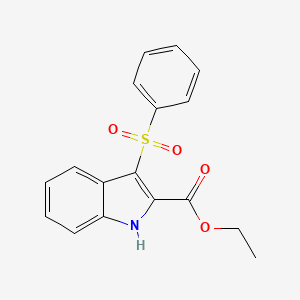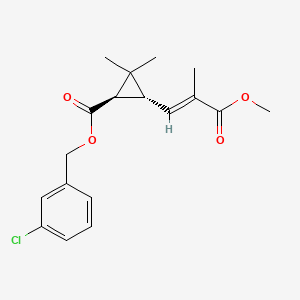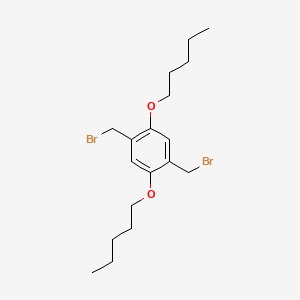
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromomethyl groups and two pentyloxy groups are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene can be synthesized through a multi-step process involving the bromination of 1,4-dimethyl-2,5-dipentyloxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination at the benzylic positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions at the benzylic positions to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,4-dimethyl-2,5-dipentyloxybenzene.
科学的研究の応用
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 1,4-bis(bromomethyl)-2,5-bis(pentyloxy)benzene in chemical reactions involves the activation of the bromomethyl groups. These groups are highly reactive and can undergo nucleophilic substitution or other reactions. The presence of pentyloxy groups can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
類似化合物との比較
Similar Compounds
1,4-Bis(bromomethyl)benzene: Lacks the pentyloxy groups, making it less sterically hindered and more reactive.
1,4-Dibromomethylbenzene: Similar structure but without the pentyloxy groups, leading to different reactivity and applications.
1,4-Bis(chloromethyl)-2,5-bis(pentyloxy)benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.
Uniqueness
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is unique due to the presence of both bromomethyl and pentyloxy groups
特性
CAS番号 |
153282-59-8 |
|---|---|
分子式 |
C18H28Br2O2 |
分子量 |
436.2 g/mol |
IUPAC名 |
1,4-bis(bromomethyl)-2,5-dipentoxybenzene |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-21-17-11-16(14-20)18(12-15(17)13-19)22-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
InChIキー |
GJBAXTJCKFSDPN-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC(=C(C=C1CBr)OCCCCC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


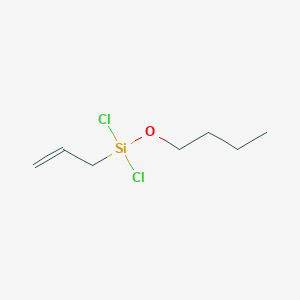
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
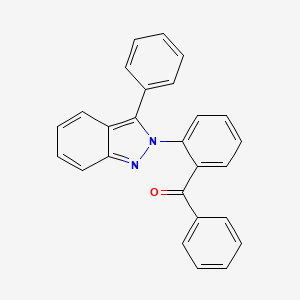
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
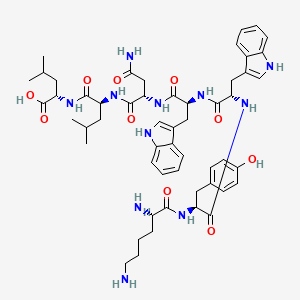
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
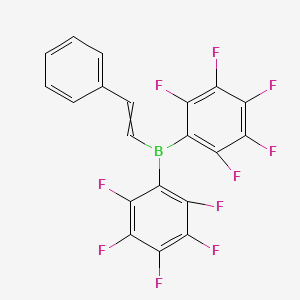
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
